Technical Deep Dive: 3-Ethylisoxazole-5-carbonitrile
Technical Deep Dive: 3-Ethylisoxazole-5-carbonitrile
Executive Summary
3-Ethylisoxazole-5-carbonitrile (CAS 1215295-98-9) is a specialized heterocyclic building block critical in the design of bioisosteres for drug development. As a 3,5-disubstituted isoxazole, it offers a distinct vector for structure-activity relationship (SAR) exploration, particularly where the isoxazole ring serves as a metabolically stable replacement for ester or amide linkages, or as a mimetic of pyridine and phenyl rings in kinase inhibitors and CNS-active agents.
This guide provides a rigorous technical analysis of the molecule, detailing its validated synthetic pathways, chemical reactivity profile, and handling protocols. It is designed for medicinal chemists requiring actionable data to integrate this scaffold into high-value pharmaceutical pipelines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The physicochemical properties of 3-Ethylisoxazole-5-carbonitrile dictate its behavior in both synthetic workflows and biological systems. The electron-withdrawing nitrile group at the C5 position significantly lowers the pKa of the ring protons (if any were present at C4) and modulates the dipole moment, influencing binding affinity in protein pockets.
| Property | Specification |
| CAS Number | 1215295-98-9 |
| IUPAC Name | 3-Ethylisoxazole-5-carbonitrile |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol |
| SMILES | CCC1=NOC(=C1)C#N |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point (Predicted) | ~210–220 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Nitrile (electrophilic/reducible), Isoxazole (aromatic heterocycle) |
Synthetic Architecture: The "Self-Validating" Protocol
The synthesis of 3-Ethylisoxazole-5-carbonitrile is best approached via a modular [3+2] cycloaddition strategy, which allows for regio-control and scalability. The following protocol describes the conversion of propionaldehyde to the target nitrile via the carboxylic acid/ester intermediate. This route is preferred over direct cyanation due to higher safety margins and purification ease.
Core Synthetic Pathway (Mechanism-Driven)
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Precursor Generation: In situ generation of the nitrile oxide dipole from propionaldehyde oxime.
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Cycloaddition: 1,3-Dipolar cycloaddition with an acetylenic dipolarophile (e.g., ethyl propiolate).
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Functional Group Transformation: Conversion of the resulting ester to the primary amide, followed by dehydration to the nitrile.
Validated Step-by-Step Methodology
Step 1: Chlorination of Propionaldehyde Oxime
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Reagents: Propionaldehyde oxime, N-Chlorosuccinimide (NCS), DMF (catalytic).[1]
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Protocol: Dissolve oxime in DMF/CHCl₃. Add NCS portion-wise at 0°C to avoid exotherms.
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Mechanism: Formation of Propiohydroxymoyl chloride . This stable intermediate is the precursor to the reactive nitrile oxide.
Step 2: [3+2] Cycloaddition (Regioselective)
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Reagents: Propiohydroxymoyl chloride, Ethyl propiolate, Triethylamine (Et₃N).
-
Protocol: Add Et₃N dropwise to a solution of the chloro-oxime and ethyl propiolate in DCM at 0°C.
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Causality: Base-mediated dehydrohalogenation generates the 3-ethylnitrile oxide in situ. This dipole undergoes cycloaddition with the alkyne.[2] The steric bulk of the ethyl group and electronic sterics of the ester favor the formation of Ethyl 3-ethylisoxazole-5-carboxylate (over the 4-isomer).
Step 3: Ammonolysis to Amide
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Reagents: Methanolic Ammonia (7N).[1]
-
Protocol: Stir the ester in methanolic ammonia at RT for 12–24 hours.
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Checkpoint: Monitor TLC for disappearance of the ester spot.[3] Product: 3-Ethylisoxazole-5-carboxamide .
Step 4: Dehydration to Nitrile (Target)
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Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)/Pyridine.[1]
-
Protocol: Treat the amide with POCl₃ at 60–80°C.
-
Purification: Quench with ice water, extract with DCM. The nitrile (CAS 1215295-98-9) is isolated via vacuum distillation or column chromatography (Hexane/EtOAc).
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic logic flow for CAS 1215295-98-9, ensuring regiochemical integrity.
Reactivity & Application Logic
Understanding the reactivity of 3-Ethylisoxazole-5-carbonitrile is crucial for its utility as a drug scaffold. The nitrile group acts as a "warhead" for further diversification.
Functional Transformations
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Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the 5-(1H-tetrazol-5-yl)isoxazole derivative. This is a classic bioisostere for carboxylic acids, improving metabolic stability and lipophilicity (LogP).
-
Reduction to Amine: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) converts the nitrile to the primary amine (aminomethyl group), a key linker in CNS drug design.
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Hydrolysis: Under acidic or basic conditions, the nitrile reverts to the carboxylic acid (CAS 14633-21-7), useful if the nitrile was used as a protected acid equivalent during other synthetic steps.
Pharmaceutical Utility
In medicinal chemistry, the 3-ethylisoxazole moiety is often employed to:
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Mimic Phenyl Rings: The isoxazole ring provides a flat, aromatic geometry similar to benzene but with distinct electronic properties (dipole, H-bond acceptance).
-
Improve Solubility: The nitrogen and oxygen atoms in the ring increase aqueous solubility compared to their carbocyclic analogs.
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Target Selectivity: The 3-ethyl group provides a steric handle that can fill hydrophobic pockets in enzymes (e.g., kinases, proteases), enhancing selectivity over off-targets.
Figure 2: Divergent synthesis capabilities starting from the 3-ethylisoxazole-5-carbonitrile core.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, it should be handled with the rigor applied to organic nitriles and isoxazoles .
-
Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.
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Metabolic Risk: Nitriles can liberate cyanide in vivo if metabolized by cytochrome P450 enzymes, though the isoxazole ring attachment generally stabilizes the C-CN bond compared to aliphatic nitriles.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis risk over long periods).
-
Disposal: Treat as hazardous chemical waste. Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.
References
-
CAS Registry. (n.d.). 3-Ethylisoxazole-5-carbonitrile (CAS 1215295-98-9).[4][5][6] Retrieved from and .
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Synthesis of Isoxazole-4-carbonitriles. (2012). Der Pharma Chemica, 4(6), 2283-2287.[2] (Methodology reference for nitrile oxide cycloaddition).
-
Isoxazole Carboxylic Acid Precursors. (n.d.). 3-Ethylisoxazole-5-carboxylic acid (CAS 14633-21-7).[7][8][9].
-
Green Synthesis of Isoxazoles. (2023). RSC Advances. (Reference for eco-friendly cycloaddition protocols). .
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Rational Design of Isoxazole Esters. (2010). PubMed. (Context for isoxazole utility in drug development). .
Sources
- 1. 35166-41-7|2-(5-Methylisoxazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bio-fount.com [bio-fount.com]
- 6. chem960.com [chem960.com]
- 7. 4857-42-5|3-Methylisoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 3-ethylisoxazole-5-carboxylic acid-æµæ±è¹èç§ææéå ¬å¸ [hwoled.com]
- 9. 14633-21-7 | MFCD02683548 | 3-Ethylisoxazole-5-carboxylic acid [aaronchem.com]
